molecular formula C5H9N5 B1322676 5-(Pyrrolidin-3-yl)-2H-tetrazole CAS No. 570424-05-4

5-(Pyrrolidin-3-yl)-2H-tetrazole

Cat. No. B1322676
CAS RN: 570424-05-4
M. Wt: 139.16 g/mol
InChI Key: VYQMPDFYNWSLGY-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-yl)-2H-tetrazole is a compound that is part of a broader class of tetrazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The tetrazole moiety is a common bioisostere for the carboxylate group, which makes tetrazole derivatives valuable in drug design. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is often found in bioactive molecules and can impart important pharmacokinetic properties to the compounds it is part of .

Synthesis Analysis

The synthesis of substituted 5-(pyrrolidin-2-yl)tetrazoles has been reported, with variations in the substituents on the pyrrolidine ring influencing the properties of the final compounds. These syntheses typically involve the formation of an amide from a pyrrolidine-based starting material, followed by dehydration and cyclization to form the tetrazole ring. In some cases, protecting groups are used to facilitate the synthesis and are subsequently removed, for example, using flow-reactor hydrogenolysis . The synthesis of these compounds can be optimized to increase yields and stereoselectivity, which is crucial for their potential use in asymmetric catalysis .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including those with a pyrrolidine substituent, is characterized by the presence of a tetrazole ring. This ring system can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound's crystalline structure and its interaction with biological targets. For instance, the crystalline structure of related pyridine-substituted tetrazoles has been studied, revealing various supramolecular architectures through hydrogen bonding .

Chemical Reactions Analysis

This compound and its derivatives can act as organocatalysts in various chemical reactions. For example, they have been evaluated as catalysts in the asymmetric Biginelli reaction, where the relationship between the catalyst structure and catalytic activity was explored. The optimized catalysts were able to produce dihydropyrimidinone derivatives with good yields and enantioselectivity . Additionally, the tetrazole moiety can engage in cycloaddition reactions, which is a common method for synthesizing tetrazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the nature of the substituents on the tetrazole and pyrrolidine rings. These properties include solubility, melting point, and the ability to form crystalline structures. The photophysical properties of related compounds have been investigated, showing that they can display intense fluorescence with large Stokes shifts, which may be tuned by varying the electronic features of the substituents . The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds are also of interest, particularly when considering their potential as pharmaceutical agents .

Scientific Research Applications

Organocatalysis

5-(Pyrrolidin-2-yl)tetrazole has been functionalized and used in environmentally benign continuous-flow aldol reactions, showcasing good stereoselectivities and conversion efficiencies. Its application as an organocatalyst in this context underlines its potential in sustainable chemistry processes (Bortolini et al., 2012). Furthermore, substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized and evaluated as organocatalysts for asymmetric Biginelli reactions, demonstrating a relationship between catalyst structure and catalytic activity (Wu et al., 2009).

DNA-Binding and Antioxidant Properties

Copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms have shown strong DNA-binding capabilities and antioxidant properties. This highlights the potential of 5-(Pyrrolidin-3-yl)-2H-tetrazole derivatives in biochemical applications related to DNA interaction and oxidative stress mitigation (Reddy et al., 2016).

Antifungal Activity

Tetrazole derivatives bearing the pyrrolidine scaffold have been synthesized and evaluated for their antifungal activity, particularly against Candida albicans. This research indicates the compound's relevance in developing new antifungal agents (Łukowska-Chojnacka et al., 2019).

Photophysical Properties

Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, such as 2-(1 H-tetrazol-5-yl)pyridine, has revealed a range of redox and emission properties. These findings are significant for applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Synthesis and Structural Studies

The synthesis of this compound has been explored, with an emphasis on the compound's structure and properties. Such studies are foundational for understanding its potential applications in various chemical and biological contexts (Wei, 2012).

Safety and Hazards

Pyrrolidine is highly flammable, harmful, corrosive, and a possible mutagen .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the study and development of pyrrolidine-based compounds are expected to continue in the future.

properties

IUPAC Name

5-pyrrolidin-3-yl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-6-3-4(1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQMPDFYNWSLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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